![molecular formula C20H28N2O B14331406 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole CAS No. 108886-10-8](/img/structure/B14331406.png)
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an octyloxyphenyl group attached to a prop-1-en-1-yl chain, which is further connected to an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and catalysts
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various proteins and receptors, modulating their functions and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the octyloxyphenyl group, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
108886-10-8 |
|---|---|
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-[1-(2-octoxyphenyl)prop-1-enyl]imidazole |
InChI |
InChI=1S/C20H28N2O/c1-3-5-6-7-8-11-16-23-20-13-10-9-12-18(20)19(4-2)22-15-14-21-17-22/h4,9-10,12-15,17H,3,5-8,11,16H2,1-2H3 |
Clave InChI |
RSWIOJGAFGZTGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C(=CC)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


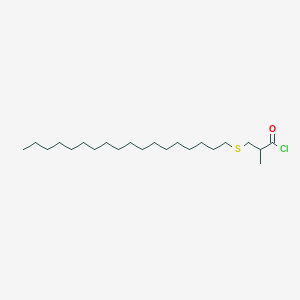
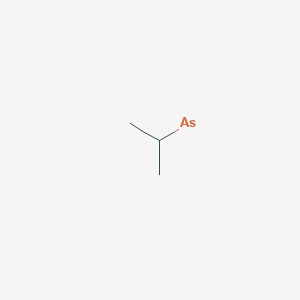

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)

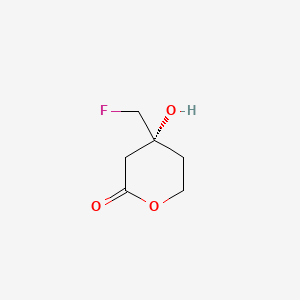

![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
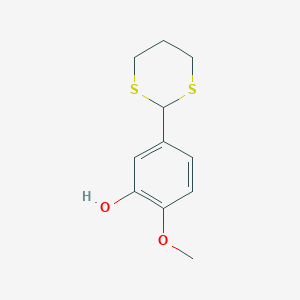
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
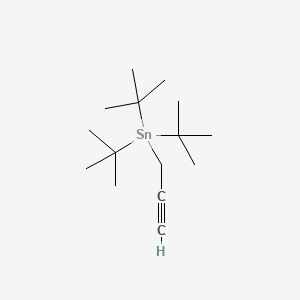
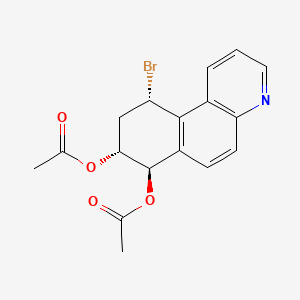
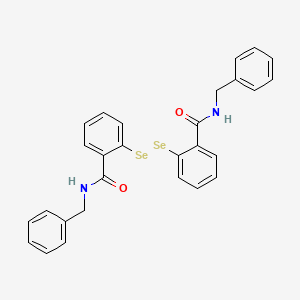
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
